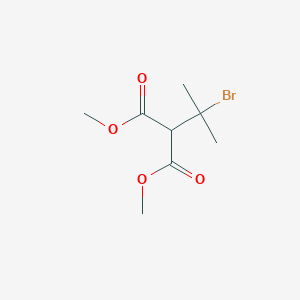
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate
描述
准备方法
The synthesis of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate typically involves the bromination of 1,3-Dimethyl 2-propanedioate. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Addition Reactions: The compound can participate in addition reactions with other molecules.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate can be compared with other similar compounds, such as:
1,3-Dimethyl 2-propanedioate: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-2-methylpropanoic acid: Similar bromine-containing compound but with different functional groups and properties.
Dimethyl malonate: A related compound used in organic synthesis with different reactivity due to the absence of the bromine atom
生物活性
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on available literature and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromopropyl group that is hypothesized to enhance its reactivity and biological interactions.
This compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cellular signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.
Case Studies and Research Findings
-
Anticancer Activity :
A study conducted by researchers explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 12.5 Caspase activation PC-3 (Prostate Cancer) 15.0 Cell cycle arrest -
Anti-inflammatory Effects :
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis. -
Antimicrobial Studies :
The antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli >64
Toxicological Profile
While the biological activities are promising, evaluating the safety profile is crucial. Toxicological assessments have revealed that at therapeutic concentrations, this compound exhibits low cytotoxicity in normal human cell lines. However, further studies are necessary to fully understand its long-term effects and potential side effects.
属性
IUPAC Name |
dimethyl 2-(2-bromopropan-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQYKGFQWQFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















